Cas no 1804480-68-9 (3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine)

3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6BrF3N2O3/c1-4-5(2-9)7(14(15)16)13-3-6(4)17-8(10,11)12/h3H,2H2,1H3
- InChIKey: GJPKGMZGFTWNFD-UHFFFAOYSA-N
- SMILES: BrCC1C([N+](=O)[O-])=NC=C(C=1C)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- トポロジー分子極性表面積: 67.9
- XLogP3: 3.1
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084223-1g |
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine |
1804480-68-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804480-68-9)
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804480-68-9) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, including a bromomethyl substituent, a nitro group, a methyl group, and a trifluoromethoxy group on a pyridine backbone, make it a valuable intermediate for synthesizing a wide range of bioactive molecules.
The compound's bromomethyl moiety provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is particularly useful in the construction of complex molecular architectures, making it an indispensable tool in medicinal chemistry. Additionally, the presence of the nitro group and the electron-withdrawing nature of the trifluoromethoxy group influence the electronic properties of the pyridine ring, thereby modulating its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of these structural elements in 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine has led to its investigation as a precursor for drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often overexpressed or mutated in cancer cells. By modifying the nitro group or introducing additional substituents at other positions on the pyridine ring, researchers have been able to develop potent inhibitors that selectively target specific kinases. These inhibitors have shown preclinical efficacy in animal models and are being evaluated in clinical trials for their potential as anticancer agents.
The trifluoromethoxy group is another key feature that contributes to the biological activity of this compound. This group enhances metabolic stability and bioavailability, which are critical factors for drug development. Furthermore, its electron-withdrawing effect can increase the lipophilicity of the molecule, facilitating its penetration across biological membranes. These properties make it an attractive scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine. By leveraging molecular modeling techniques, researchers can predict the binding modes of this compound to target proteins and optimize its structure for improved potency and selectivity. This approach has led to the discovery of several lead compounds that are currently being refined for clinical development.
The agrochemical industry has also recognized the potential of this compound as a precursor for developing novel pesticides and herbicides. Pyridine derivatives are known to exhibit insecticidal and fungicidal properties, and modifications to their structure can enhance their efficacy against resistant strains of pests. The reactivity provided by the bromomethyl group allows for further functionalization, enabling the creation of compounds with tailored biological activities.
In conclusion, 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804480-68-9) is a multifaceted compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic potentials. Continued exploration of its derivatives and mechanistic studies will likely uncover new opportunities for drug discovery and agricultural innovation.
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